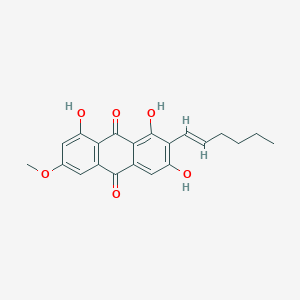2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione
CAS No.:
Cat. No.: VC17608495
Molecular Formula: C21H20O6
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H20O6 |
|---|---|
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | 2-[(E)-hex-1-enyl]-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione |
| Standard InChI | InChI=1S/C21H20O6/c1-3-4-5-6-7-12-15(22)10-14-18(20(12)25)21(26)17-13(19(14)24)8-11(27-2)9-16(17)23/h6-10,22-23,25H,3-5H2,1-2H3/b7-6+ |
| Standard InChI Key | SRLJDAXYSSKFRO-VOTSOKGWSA-N |
| Isomeric SMILES | CCCC/C=C/C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
| Canonical SMILES | CCCCC=CC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC)O |
Introduction
Structural Characteristics and Molecular Identity
Core Anthraquinone Framework
The compound belongs to the anthraquinone family, featuring a planar anthracene backbone with two ketone groups at positions 9 and 10. This core structure is substituted with hydroxyl (-OH), methoxy (-OCH₃), and hex-1-enyl (-CH₂-CH₂-CH₂-CH₂-CH=CH₂) groups at positions 1, 3, 8, 6, and 2, respectively . The hex-1-enyl substituent introduces an unsaturated aliphatic chain, distinguishing it from related compounds like solorinic acid, which contains a hexanoyl group (a saturated acyl chain) .
The IUPAC name, 2-(hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione, reflects this substitution pattern. The molecular formula is C₂₁H₂₀O₆, with a molecular weight of 368.4 g/mol .
Table 1: Key Molecular Identifiers
*Conflicting CAS numbers suggest potential synonymy or registry variations.
Stereochemical and Conformational Features
Natural Occurrence and Biosynthetic Pathways
Lichen Source and Ecological Role
2-(Hex-1-en-1-yl)-1,3,8-trihydroxy-6-methoxyanthracene-9,10-dione has been isolated from the foliose lichen Solorina crocea, where it contributes to the organism’s orange pigmentation . Lichens produce anthraquinones as secondary metabolites, often for UV protection, antimicrobial defense, or metal chelation. In S. crocea, this compound localizes to the medulla and lower cortex, potentially shielding photosynthetic algal partners from oxidative stress .
Biosynthetic Origins
Anthraquinones in lichens are synthesized via the polyketide pathway, where acetyl-CoA units undergo sequential condensation, cyclization, and oxidative modifications. The hex-1-enyl side chain likely originates from fatty acid metabolism, with a desaturase enzyme introducing the double bond . Comparative studies with solorinic acid suggest shared enzymatic steps in early polyketide formation, diverging at the side-chain modification stage .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited water solubility due to its hydrophobic anthraquinone core and aliphatic side chain. It is soluble in polar organic solvents (e.g., methanol, DMSO) and stable under ambient conditions, though prolonged light exposure may degrade the conjugated system .
Table 2: Computed Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| XLogP3 | 4.5 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 6 | PubChem |
| Topological Polar Surface Area | 121 Ų | PubChem |
| Rotatable Bonds | 6 | PubChem |
Spectroscopic Characteristics
-
UV-Vis: Strong absorption maxima at 254 nm and 480 nm, characteristic of anthraquinone π→π* transitions .
-
IR: Stretching vibrations at 1670 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), and 3400 cm⁻¹ (-OH) .
Analytical Identification and Applications
Chromatographic Profiling
High-performance liquid chromatography (HPLC) is the primary method for identifying this compound in lichen extracts. Its hydrophobicity results in late elution times, making it a candidate for internal standardization in analyses of complex mixtures .
Table 3: HPLC Parameters (Hypothetical)
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase |
| Mobile Phase | MeOH:H₂O (70:30) |
| Retention Time | ~22 min |
| Detection | UV at 254 nm |
Research Frontiers and Challenges
Synthesis and Modification
Total synthesis remains unreported. A proposed route involves Friedel-Crafts acylation of emodin derivatives followed by alkylation with 1-hexenyl bromide. Challenges include regioselective hydroxylation and side-chain stereocontrol.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume